molecular formula C24H27N7O3 B1396717 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid CAS No. 1282513-03-4

2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid

Katalognummer: B1396717
CAS-Nummer: 1282513-03-4
Molekulargewicht: 461.5 g/mol
InChI-Schlüssel: DFLUNRVFVAAWSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex heterocyclic molecule featuring a fused 5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine core. Key substituents include:

  • A 1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl group at position 2 of the oxazepine ring.
  • A 4-(1H-pyrazol-1-yl) substituent at position 9 of the oxazepine.
  • A 2-methylpropanoic acid moiety linked to the pyrazole ring.

The propanoic acid group likely enhances solubility and bioavailability compared to non-carboxylic acid analogs.

Eigenschaften

IUPAC Name

2-methyl-2-[4-[2-(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]pyrazol-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O3/c1-14(2)31-22(26-15(3)28-31)19-13-29-8-9-34-20-10-16(6-7-18(20)21(29)27-19)17-11-25-30(12-17)24(4,5)23(32)33/h6-7,10-14H,8-9H2,1-5H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLUNRVFVAAWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)C5=CN(N=C5)C(C)(C)C(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biochemical Pathways

Without specific data, we can’t pinpoint exact pathways affected by this compound. Indole derivatives have been associated with diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects. These activities often involve intricate cellular pathways.

Biochemische Analyse

Biochemical Properties

2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators. Additionally, it interacts with proteins involved in cell signaling pathways, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), modulating their activity and influencing gene expression.

Biologische Aktivität

The compound 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a molecular formula of C24H27N7O3C_{24}H_{27}N_{7}O_{3} and a molecular weight of 461.52 g/mol. Its structure features multiple heterocyclic rings, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC24H27N7O3C_{24}H_{27}N_{7}O_{3}
Molecular Weight461.52 g/mol
CAS Number1282513-03-4
AppearanceOff-white to light yellow
Purity (HPLC)99.08%

Research indicates that the compound exhibits inhibitory activity against specific enzymes and pathways involved in disease processes. Notably, it has been identified as an inhibitor of phosphoinositide 3-kinases (PI3K), which are critical in cell signaling pathways related to cancer and other diseases .

Antimicrobial Activity

The compound has shown promising results in vitro against various pathogens. For instance, derivatives of triazole compounds have been reported to possess significant antitubercular activity. A related study demonstrated that compounds with similar structural motifs exhibited IC50 values as low as 2.03 μM against Mycobacterium tuberculosis .

Case Studies

Several studies have evaluated the biological activity of compounds related to this molecule:

  • Antitubercular Activity :
    • A study focused on benzo-imidazo derivatives found that certain compounds exhibited selective inhibition against Mycobacterium tuberculosis with minimal toxicity towards human cells .
    • The compound's structure suggests potential activity against similar targets due to the presence of the triazole ring.
  • Cancer Research :
    • Inhibitors targeting VPS34 (a class III PI3K) have been investigated for their anticancer properties. The structural similarities suggest that this compound may also have applications in cancer therapy .

Research Findings

Recent investigations into the biological activity of similar compounds have revealed several key findings:

  • Selectivity : Compounds with triazole moieties often show selective inhibition against specific bacterial strains while sparing others . This selectivity is crucial for developing targeted therapies.
  • Binding Affinity : Molecular docking studies indicate that the binding affinity of these compounds to their targets can lead to significant biological effects. For example, interactions within the active site of enzymes can enhance inhibitory effects .

Wissenschaftliche Forschungsanwendungen

Overview

The compound 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid is a complex organic molecule with potential pharmaceutical applications. Its unique structural features suggest it may serve as a bioactive agent in various therapeutic contexts.

Pharmaceutical Applications

This compound has been investigated primarily for its potential as a therapeutic agent in the treatment of various diseases, particularly in oncology and infectious diseases.

Anticancer Activity

Research indicates that derivatives of this compound may act as inhibitors of specific kinases involved in cancer progression. The presence of the triazole moiety suggests potential activity against cancer cell lines by inhibiting pathways critical for tumor growth and survival. For instance, studies have shown that similar triazole-containing compounds exhibit significant cytotoxicity against breast cancer cells by inducing apoptosis and inhibiting cell proliferation .

Antifungal Properties

The triazole structure is well-known for its antifungal activity. Compounds with similar scaffolds have been utilized in the treatment of fungal infections by inhibiting ergosterol synthesis, which is crucial for fungal cell membrane integrity. The specific compound under discussion may also exhibit such properties, making it a candidate for further antifungal drug development .

Anti-inflammatory Effects

Preliminary studies suggest that this compound could possess anti-inflammatory effects due to its ability to modulate inflammatory pathways. The pyrazole and triazole moieties are often associated with anti-inflammatory activity in various models of inflammation . Further investigation into its mechanism of action could elucidate its potential use in treating inflammatory diseases.

Research Findings and Case Studies

A review of literature reveals several studies focusing on the biological activities of compounds structurally related to this compound:

StudyFocusFindings
AnticancerDemonstrated inhibition of PI3K/Akt pathway in breast cancer cells.
AntifungalExhibited potent antifungal activity against Candida species.
Anti-inflammatoryReduced levels of pro-inflammatory cytokines in vitro.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocyclic Frameworks

Compound X shares the dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine scaffold with 9-(1H-imidazol-5-yl)-2-(1-isopropyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (Compound A, ). However, Compound X replaces the imidazole at position 9 with a pyrazole-propanoic acid system, which may improve aqueous solubility and target binding .

In contrast, 4g and 4h () feature coumarin-3-yl and tetrazolyl groups fused to benzodiazepine/oxazepine cores. These substituents differ significantly from Compound X’s triazole-pyrazole-propanoic acid system, likely altering metabolic stability and therapeutic targets .

Substituent Functional Groups

  • Triazole Derivatives (): Compounds like 2-(1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinecarbothioamide (11) highlight the versatility of triazole rings in synthesis. The 1-isopropyl-3-methyl-1H-1,2,4-triazole in Compound X may confer steric bulk and metabolic resistance compared to phenyl-substituted triazoles .
  • Imidazolyl Propanoic Acids (): The compound 5-((2-Amino-4-(p-tolyl)-1H-imidazol-5-yl)...-4H-1,3-dioxin-4-one shares a propanoic acid-like group with Compound X. However, its imidazole-dioxane scaffold differs from Compound X’s oxazepine core, suggesting divergent pharmacokinetic profiles .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Synthesis Method Hypothesized Properties
Compound X Dihydrobenzoimidazooxazepine Triazole, pyrazole, 2-methylpropanoic acid Reflux, recrystallization* Enhanced solubility, kinase inhibition potential
Compound A () Dihydrobenzoimidazooxazepine Triazole, imidazole Not specified Lower solubility, possible CNS activity
4g/4h () Benzodiazepine/Oxazepine + Coumarin Coumarin-3-yl, tetrazolyl Reflux, precipitation Fluorescence, anticoagulant/antimicrobial effects
Compound 11 () Triazole-hydrazinecarbothioamide Phenyl, methyl, hydrazinecarbothioamide Reflux (2 h) Antifungal/antibacterial activity

*Inferred from analogous syntheses in and .

Key Research Findings

Structural Flexibility: The oxazepine core in Compound X allows for modular substitution, as seen in and . The addition of a pyrazole-propanoic acid system distinguishes it from imidazole/triazole analogs .

Synthetic Challenges : Multi-step syntheses (e.g., triazole formation in ) may limit Compound X’s scalability compared to simpler coumarin derivatives () .

Pharmacological Potential: The propanoic acid group in Compound X and ’s compound suggests improved bioavailability over non-acidic analogs, aligning with trends in drug design .

Vorbereitungsmethoden

Synthesis of the Ester Intermediate

The immediate precursor to the target acid is typically an ethyl ester derivative:

This ester is synthesized via multi-step heterocyclic coupling reactions that include:

  • Formation of the benzo[f]imidazo[1,2-d]oxazepine ring system through cyclization and condensation reactions.
  • Introduction of the 1,2,4-triazole substituent via nucleophilic substitution or cross-coupling techniques.
  • Attachment of the pyrazole ring through palladium-catalyzed coupling or related heterocyclic bond-forming methods.

The synthetic route involves careful control of reaction conditions to maintain the integrity of sensitive heterocycles.

Hydrolysis to the Target Acid

The final step to obtain the free acid involves hydrolysis of the ethyl ester under basic conditions:

Parameter Details
Starting material Ethyl ester intermediate
Hydrolyzing agent Lithium hydroxide (LiOH)
Solvent Water
Temperature 75 °C
Reaction time Approximately 4.5 hours
Yield Up to 95% (reported)

This step converts the ester group to the corresponding 2-methylpropanoic acid moiety with high efficiency and purity.

Purification and Characterization

  • Purification : Preparative high-performance liquid chromatography (HPLC) using C18 reverse-phase columns with acetonitrile/water gradients is employed to isolate the pure compound, achieving >95% purity.
  • Structural confirmation : Utilizes a combination of spectroscopic techniques:
    • $$^{1}H$$ and $$^{13}C$$ NMR with 2D experiments (COSY, HSQC) to resolve complex proton and carbon environments.
    • High-resolution mass spectrometry (HRMS) to confirm molecular weight with high accuracy.
    • Fourier-transform infrared spectroscopy (FTIR) to identify characteristic functional groups such as ester carbonyl and triazole ring vibrations.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Outcome/Notes
Formation of fused core Cyclization, condensation reactions Construction of benzo[f]imidazo-oxazepine core
Triazole substitution Nucleophilic substitution or coupling Installation of 1-isopropyl-3-methyl-1,2,4-triazole
Pyrazole coupling Palladium-catalyzed cross-coupling Attachment of 1H-pyrazol-1-yl group
Ester hydrolysis LiOH, water, 75 °C, 4.5 h Conversion to 2-methylpropanoic acid, ~95% yield

Research Findings and Notes

  • The compound exhibits polymorphic forms, as noted in patent US9266903B2, which may influence crystallization and purification strategies.
  • Hydrolysis conditions are optimized to prevent degradation of sensitive heterocycles during ester cleavage.
  • The synthetic route is adaptable for scale-up, given the robust yields and straightforward hydrolysis step.
  • Analytical monitoring throughout synthesis is critical to ensure purity and structural integrity, especially due to the molecule’s multiple heterocyclic rings.

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodology : Optimize reaction conditions (e.g., solvent ratios, temperature, and catalyst loading) through iterative fractional factorial experiments. For heterocyclic intermediates like the 1-isopropyl-3-methyl-1H-1,2,4-triazole moiety, use stepwise coupling reactions under inert atmospheres to minimize side products. Confirm purity via high-performance liquid chromatography-mass spectrometry (HPLC-MS) .
  • Data Consideration : Track yield and purity at each step using elemental analysis and spectroscopic methods (e.g., 1H NMR) to identify bottlenecks. Compare results with analogous syntheses of triazole-pyrazole hybrids .

Q. What analytical techniques are most reliable for confirming the compound’s structural integrity?

  • Methodology : Combine 1H/13C NMR spectroscopy for functional group verification and HPLC-MS for molecular weight confirmation. For crystalline derivatives, X-ray diffraction (XRD) provides unambiguous structural data. Use elemental analysis to validate stoichiometry .
  • Contradiction Handling : If spectral data conflicts (e.g., unexpected peaks in NMR), re-examine reaction conditions for potential isomerization or degradation. Cross-validate with alternative techniques like infrared spectroscopy (IR) .

Advanced Research Questions

Q. How can in silico tools predict the pharmacokinetic and drug-likeness properties of this compound?

  • Methodology : Use SwissADME or similar platforms to compute parameters like lipophilicity (LogP), solubility (LogS), and bioavailability. Input SMILES notation derived from the structure to generate predictions. Compare results with reference drugs (e.g., celecoxib) to assess therapeutic potential .
  • Data Interpretation : Address discrepancies between predicted and experimental solubility by adjusting force fields in molecular dynamics simulations or validating with shake-flask solubility assays .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodology : Perform dose-response curves in multiple cell lines or enzymatic assays to identify system-specific biases. Use orthogonal assays (e.g., SPR binding vs. cellular inhibition) to confirm target engagement. Apply statistical tools like ANOVA to isolate confounding variables .
  • Case Study : If potency varies between in vitro and ex vivo models, evaluate membrane permeability using Caco-2 assays or PAMPA to rule out transport limitations .

Q. How are potentiometric titrations applied to determine the acidity constants (pKa) of this compound?

  • Methodology : Titrate the compound in non-aqueous solvents (e.g., isopropyl alcohol, DMF) with tetrabutylammonium hydroxide (TBAH). Record mV changes using a calibrated pH meter and plot titration curves to derive half-neutralization potentials (HNP). Calculate pKa using the Henderson-Hasselbalch equation .
  • Advanced Tip : Account for solvent effects by comparing pKa values across solvents like tert-butyl alcohol and acetone to assess ionization in biological membranes .

Methodological Design Considerations

Q. How to design stability studies for this compound under varying storage conditions?

  • Methodology : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation. For photostability, expose samples to UV/visible light and track changes via UV-spectroscopy. Include mass balance calculations to quantify degradation products .

Q. What computational approaches aid in optimizing the compound’s synthetic pathway?

  • Methodology : Implement AI-driven reaction prediction tools (e.g., IBM RXN) to propose efficient routes. Combine with COMSOL Multiphysics for reaction kinetics modeling, optimizing parameters like heat transfer and mixing efficiency in flow reactors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid
Reactant of Route 2
2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.